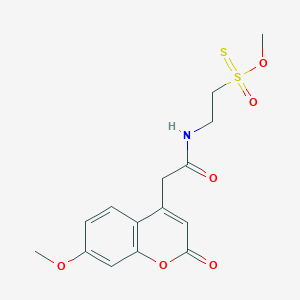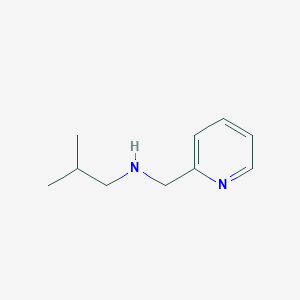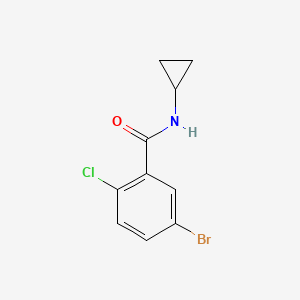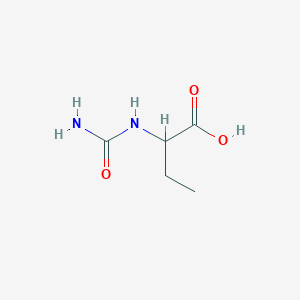
2-(carbamoylamino)butanoic Acid
Vue d'ensemble
Description
2-(carbamoylamino)butanoic Acid, also known as N-Carbamyl-DL-alpha-amino-n-butyric acid or 2-Ureidobutanoic acid, is a compound with the molecular formula C5H10N2O3 . It has a molecular weight of 146.14 g/mol .
Molecular Structure Analysis
The InChI code for 2-(carbamoylamino)butanoic Acid is1S/C5H10N2O3/c1-2-3(4(8)9)7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10) . The compound has a topological polar surface area of 92.4 Ų and a complexity of 146 . Physical And Chemical Properties Analysis
2-(carbamoylamino)butanoic Acid is a powder with a melting point of 180-184°C . It has a molecular weight of 146.14 g/mol, an XLogP3-AA of -0.5, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique
Nutritional Biochemistry and Poultry Nutrition
Research on DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA), a methionine precursor related to 2-(carbamoylamino)butanoic acid, highlights its role in improving intestinal homeostasis and poultry product quality. HMTBA has been shown to protect epithelial barrier function in vitro, potentially due to its diversion to the transsulfuration pathway, enhancing the production of antioxidant metabolites like taurine and glutathione. These findings suggest that such methionine precursors are of greater value in poultry nutrition than previously recognized, indicating their potential to improve animal health and food quality (Martín-Venegas et al., 2013; Martín-Venegas et al., 2011).
Biotechnological Production of Biofuels and Chemicals
The conversion of various substrates into biofuels and biocommodity chemicals, such as 2-butanol and its precursor butanone, demonstrates the biotechnological application of related compounds. Research employing Saccharomyces cerevisiae for the production of these chemicals from meso-2,3-butanediol showcases the innovative use of metabolic engineering for sustainable chemical production (Ghiaci et al., 2014). Similarly, the fermentative production of butanol by clostridia indicates the revival of biological processes for butanol production, crucial for renewable resources and biotechnology (Lee et al., 2008).
Environmental Safety and Analytical Chemistry
Developments in analytical methods for detecting pesticide residues, such as carbofuran, using ELISA based on haptens related to 2-(carbamoylamino)butanoic acid underscore the compound's relevance in environmental monitoring and safety. This research supports the potential for developing commercial kits for rapid detection, critical for human health and environmental protection (Yang et al., 2008).
Chemical Synthesis and Organic Chemistry
Studies on the asymmetric electrochemical carboxylation of prochiral substrates, aiming at the production of optically active compounds, illuminate the importance of methodologies that could relate to or utilize 2-(carbamoylamino)butanoic acid derivatives. These approaches provide efficient routes to valuable chiral chemicals, showcasing the compound's potential applicability in synthetic organic chemistry (Zhang et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s structurally similar to carglumic acid , which is used for the treatment of hyperammonemia in patients with a deficiency in N-acetyl glutamate synthase . This enzyme is an important component of the urea cycle, which prevents the build-up of neurotoxic ammonium in the blood .
Mode of Action
Carglumic acid is used to treat hyperammonemia, a condition characterized by elevated blood levels of ammonia . The compound may interact with its target enzyme to facilitate the conversion of ammonia to urea, thereby reducing the concentration of ammonia in the blood .
Biochemical Pathways
2-(carbamoylamino)butanoic Acid likely affects the urea cycle, given its structural similarity to carglumic acid . The urea cycle is a series of biochemical reactions that convert nitrogenous waste ammonia into urea in hepatocytes. The urea is then excreted by the kidneys. Disruptions in this cycle can lead to hyperammonemia .
Result of Action
If it acts similarly to carglumic acid, it may help reduce the concentration of ammonia in the blood, thereby preventing neurologic problems, cerebral edema, coma, and death associated with hyperammonemia .
Propriétés
IUPAC Name |
2-(carbamoylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-2-3(4(8)9)7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKPZSDKMUSSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399261 | |
| Record name | 2-(carbamoylamino)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(carbamoylamino)butanoic Acid | |
CAS RN |
55512-98-6 | |
| Record name | 2-(carbamoylamino)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B1598289.png)
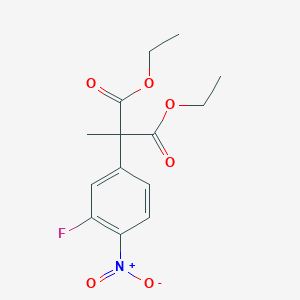

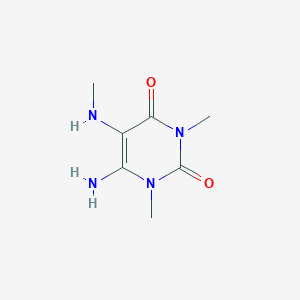
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)
![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)
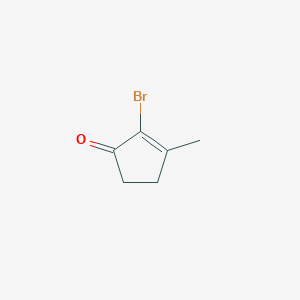
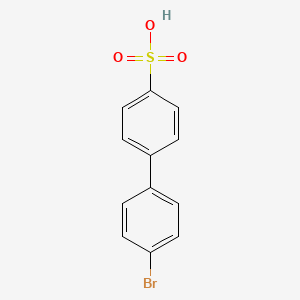

![6-Chloro-[2,3']bipyridinyl-5-carbonitrile](/img/structure/B1598306.png)

